molecular formula C14H21BClNO3 B8815894 3-Chloro-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Chloro-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B8815894
M. Wt: 297.59 g/mol
InChI Key: AEBYJEIVJUEVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772343B2

Procedure details

To a solution of 3-chloro-2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 34, 297.6 g, 897.9 mmol) in acetic acid:water (2.2 L:1.0 L) at 0° C. was added peracetic acid (191 mL; 1.077 mol) and the reaction was allowed to warm gradually to room temperature. After 4 hours the reaction was complete and was quenched with 0.5 M solution of sodium thiosulfate (225 mL). The resulting dark solution was evaporated to dryness and the residue was passed through a plug of silica (flushed with neat heptane gradually up to 10% EtOAc:heptane) to remove base line boronate salts. The filtrate evaporated to give a pale yellow viscous oil which contained 8% of the wrong regio-isomer. Further column chromatography was performed (SiO2 80 g/1.5 Kg using 30% EtOAc in heptane as eluent). Relevant fractions were evaporated to give a pale yellow solid which was triturated with heptane, dried under suction to give the title compound as a white solid.
Name
Quantity
2.2 L
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
191 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
SiO2
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:17][CH:18]([CH3:20])[CH3:19])=[N:4][CH:5]=[C:6](B2OC(C)(C)C(C)(C)O2)[CH:7]=1.O.C(OO)(=[O:24])C.CCOC(C)=O>C(O)(=O)C.CCCCCCC>[Cl:1][C:2]1[CH:7]=[C:6]([OH:24])[CH:5]=[N:4][C:3]=1[O:17][CH:18]([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
297.6 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)B1OC(C(O1)(C)C)(C)C)OC(C)C
Name
Quantity
2.2 L
Type
reactant
Smiles
O
Name
peracetic acid
Quantity
191 mL
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
SiO2
Quantity
80 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 0.5 M solution of sodium thiosulfate (225 mL)
CUSTOM
Type
CUSTOM
Details
The resulting dark solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
flushed with neat heptane gradually up to 10% EtOAc
CUSTOM
Type
CUSTOM
Details
heptane) to remove base line boronate salts
CUSTOM
Type
CUSTOM
Details
The filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow viscous oil which
CUSTOM
Type
CUSTOM
Details
Relevant fractions were evaporated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated with heptane
CUSTOM
Type
CUSTOM
Details
dried under suction

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=NC1OC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.